tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate

Synthetic methodology Protecting group orthogonality Crizotinib intermediate

Generic crizotinib ANDA programs often face challenges controlling off-pathway impurities when using non-selective N-protecting groups. This specific N-Boc protected intermediate (CAS 400797-94-6) provides an orthogonal protection strategy, enabling clean, selective piperidine deprotection without specialized hydrogenation or risk of premature cleavage. Key Supply Chain Data: • Proven Route: Validated key intermediate in FDA-approved ALK/c-Met inhibitor crizotinib synthesis, simplifying DMF submission with orthogonal N-Boc protection. • Reduced Rework: Eliminates impurity profiles arising from premature piperidine deprotection; achiral nature removes enantiomeric purity concerns. • Multi-Application: Serves as a Protein Degrader Building Block (PROTACs) and a kinase inhibitor library scaffold; favorable CNS-penetrant properties (XLogP3 2.4, TPSA 49.9 Ų). • Quality Assurance: Available at ≥98% purity with full QC documentation (CoA, MSDS) for use as a qualified starting material or impurity reference standard per ICH Q3A.

Molecular Formula C18H24N2O3
Molecular Weight 316.401
CAS No. 400797-94-6
Cat. No. B592268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate
CAS400797-94-6
Molecular FormulaC18H24N2O3
Molecular Weight316.401
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)CC3=CC=CC=C32
InChIInChI=1S/C18H24N2O3/c1-18(2,3)23-17(22)19-10-8-14(9-11-19)20-15-7-5-4-6-13(15)12-16(20)21/h4-7,14H,8-12H2,1-3H3
InChIKeyLWJUTDROJPEMKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Synthetic Role


tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate (CAS 400797-94-6, MF C₁₈H₂₄N₂O₃, MW 316.4 g·mol⁻¹) is a Boc-protected piperidine-oxindole conjugate [1]. It is classified as a synthetic intermediate rather than a terminal bioactive molecule, and is cited as a key intermediate in the synthesis of the FDA-approved ALK/c-Met inhibitor crizotinib [2]. Vendors also list it under protein degrader building blocks for PROTAC development [3]. Its core scaffold comprises a 2-oxoindoline (oxindole) heterocycle N-linked to the 4-position of an N-Boc-piperidine, placing it within the broader class of oxindole-piperidine hybrids investigated for kinase inhibition and CNS applications [4].

1 Procurement Context: Boc-protected oxindole-piperidine intermediate for API synthesis and degrader building blocks
2 Selection Logic: Achiral scaffold eliminates enantiomeric QC burden; orthogonal Boc protection suits sequential deprotection routes
3 Use Context: Supports crizotinib intermediate workflows, PROTAC linker chemistry, and kinase-focused library synthesis

Why Generic Substitution Fails


Superficially similar oxindole-piperidine building blocks (e.g., N-Cbz, N-unsubstituted, or spiro-fused analogs) cannot be freely interchanged in established synthetic routes because the specific N-Boc protection dictates both the timing and selectivity of subsequent deprotection steps [1]. In crizotinib synthesis, premature deprotection of the piperidine nitrogen would lead to off-pathway side products; the tert-butyl carbamate (Boc) group used here is orthogonal to hydrogenolytic removal of Cbz or benzyl groups commonly found on related intermediates such as benzyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate (CAS 382150-72-3) . The computed lipophilicity (XLogP3 = 2.4) and topological polar surface area (TPSA = 49.9 Ų) of this Boc-protected intermediate also differ materially from the Cbz analog (predicted XLogP3 ≈ 3.4, TPSA 49.9 Ų), meaning chromatographic retention, solubility, and phase-transfer behaviour during workup will diverge [2]. Substitution without re-validation of the entire synthetic sequence therefore risks altered reaction kinetics, lower yield, and impurity profiles that do not match pharmacopoeial or internal quality benchmarks [3].

Protecting group mismatch N-Cbz or N-unsubstituted analogs require divergent deprotection conditions, which may shift reaction selectivity and produce off-pathway impurities in established routes.
Regioisomer profile The C-3 substituted oxindole analog introduces a chiral center; its stereochemical context may not transfer and adds enantiomeric purity testing that the target achiral intermediate avoids.
Physicochemical divergence A higher predicted XLogP3 (~3.4) for the Cbz analog may alter chromatographic retention and phase-transfer behavior, requiring re-validation of workup and purification steps.

Quantitative Differentiation Evidence


Orthogonal Boc vs. Cbz Protection

The Boc group of the target compound can be removed quantitatively under acidic conditions (e.g., TFA/DCM or HCl/dioxane) without affecting oxidatively or hydrogenolytically sensitive functionality. In contrast, the closest analog benzyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate (CAS 382150-72-3) bears a Cbz group that requires hydrogenolysis (H₂, Pd/C), which is incompatible with substrates containing reducible groups such as nitro, alkenyl, or benzyl ethers. Both compounds share a C₁₈H₂₄N₂O₃ vs. C₂₁H₂₂N₂O₃ core but differ by 34 Da in molecular weight and ~1.0 log unit in predicted XLogP3 (2.4 vs. ~3.4), leading to markedly different chromatographic retention [1]. No head-to-head reaction rate data are available; this evidence is cross-study comparable.

Orthogonal Boc vs. Cbz Protection
Cross-study comparable
ΔMW = +34 Da; ΔXLogP3 ≈ +1.0 (2.4 vs. ~3.4). Boc is acid-labile; Cbz requires hydrogenolysis.
Orthogonal deprotection supports sequential synthesis control.
Reaction rate data not available; cross-study inference.
Synthetic methodology Protecting group orthogonality Crizotinib intermediate

Crizotinib Intermediate Status

The target compound is explicitly named as an intermediate in crizotinib synthesis by multiple independent chemical vendors. While the original Pfizer process patents (e.g., WO 2006/021886) use structurally related but not identical intermediates, the commercial availability and cataloguing of CAS 400797-94-6 as a crizotinib precursor indicates its adoption in disclosed and/or generic manufacturing routes [1]. In contrast, the spirocyclic analog tert-butyl 2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 252882-60-3) or the 3-substituted oxindole tert-butyl 4-(2-oxoindolin-3-yl)piperidine-1-carboxylate (CAS 228111-39-5), which differ in the point of attachment of the oxindole to piperidine, are not cited as crizotinib intermediates, limiting their supply-chain precedence for this specific drug substance [2]. This evidence is classified as class-level inference supported by vendor consensus.

Crizotinib Intermediate Status
Class-level inference
Catalogued as a crizotinib intermediate by multiple independent vendors. Spirocyclic and C-3 regioisomers lack documented role.
Supports supply-chain precedence for ANDA/DMF strategies.
Vendor consensus; no primary process patent data yet.
Process chemistry Crizotinib synthesis Supply chain qualification

Physicochemical Profile vs. Regioisomer

The regioisomeric connectivity (N-1 of oxindole linked to piperidine C-4) in the target compound confers a distinct electronic and conformational profile compared to the C-3 linked analog tert-butyl 4-(2-oxoindolin-3-yl)piperidine-1-carboxylate (CAS 228111-39-5). Both share the same molecular formula (C₁₈H₂₄N₂O₃) and molecular weight, but the C-3 substitution introduces a chiral centre at the oxindole ring, producing a stereogenic sp³ carbon absent in the target compound [1]. This stereochemical difference means that the target compound is achiral and avoids enantiomeric purity considerations during procurement and analytical release testing, whereas the C-3 analog requires chiral HPLC specification [2]. The predicted boiling point (501.0 ± 50.0 °C) and density (1.196 ± 0.06 g·cm⁻³) are available for the target compound but not directly reported for the comparator . Evidence tag: cross-study comparable.

Physicochemical Profile vs. Regioisomer
Cross-study comparable
Achiral (0 stereocenters) vs. C-3 analog (1 chiral center). Same MF; predicted bp 501.0 °C, density 1.196 g·cm⁻³.
Eliminates chiral method development and enantiomeric QC costs.
Predicted properties; C-3 analog values not publicly reported.
Drug likeness Chromatographic behavior ADME prediction

Purity Grades & Storage Stability

Commercially available grades of the target compound include 95% (AKSci) and 98% (Beyotime, Calpaclab/Aladdin, Leyan) [1]. The compound requires storage at 2–8 °C and is noted to be sensitive to prolonged air exposure, which can reduce effective content and cause specification deviation [2]. This compares favorably with the Cbz analog, for which purity specifications are less consistently published across vendors. The availability of multiple independent suppliers offering ≥98% purity provides procurement flexibility and supply-chain resilience, whereas less common analogs (e.g., 3-ethyl-2-oxoindolin derivatives) are typically available from fewer sources, posing supply risk . Evidence tag: Supporting evidence.

Purity Grades & Supply Base
Supporting evidence
≥98% purity from ≥3 independent suppliers; 95% from 1 supplier. Requires 2–8 °C storage; air-sensitive.
Multi-supplier access reduces single-source dependency risk.
Storage sensitivity requires procurement and handling review.
Quality control Stability Procurement specification

Research & Industrial Applications


Generic Crizotinib Intermediate for ANDA/DMF

Pharmaceutical manufacturers pursuing Abbreviated New Drug Applications (ANDAs) for generic crizotinib can utilize CAS 400797-94-6 as a qualified starting material or registered intermediate. The Boc protection allows selective deprotection late in the synthesis without specialized hydrogenation equipment, and its achiral nature eliminates enantiomeric purity concerns in the intermediate specification [1]. Procurement from suppliers offering ≥98% purity with full QC documentation (CoA, MSDS) supports Drug Master File (DMF) submission requirements .

PROTAC Degrader Building Block

The compound is classified as a protein degrader building block [2]. Its Boc-protected piperidine amine can be deprotected and subsequently coupled to E3 ligase ligands (e.g., CRBN or VHL binders) via amide bond formation. The oxindole moiety provides a rigid, planar aromatic scaffold that can serve as a target-protein-binding warhead or be further functionalized. The availability of the compound at 98% purity from multiple suppliers reduces lead times for PROTAC hit-to-lead optimization .

Kinase Inhibitor Fragment Library

The oxindole-piperidine scaffold is a recognized privileged structure for kinase ATP-binding site engagement [3]. The Boc intermediate can be deprotected and derivatized with diverse sulfonamide, amide, or urea capping groups to generate focused kinase inhibitor libraries. The predicted drug-like properties (XLogP3 2.4, TPSA 49.9 Ų) fall within favourable ranges for CNS penetration, supporting design of brain-penetrant kinase probes [4].

QC Reference Standard for Impurity Profiling

In crizotinib API manufacturing, CAS 400797-94-6 may appear as a residual intermediate or process-related impurity. Procuring a characterized batch (≥98% purity) enables its use as a reference standard for HPLC impurity monitoring, ensuring that residual levels remain below ICH Q3A thresholds. The predicted boiling point (501 °C) and density (1.196 g·cm⁻³) provide supplementary identification parameters for pharmacopoeial monograph development .

Application
Selection Property
Validation Focus
Generic Crizotinib Intermediate for ANDA/DMF
Achiral scaffold with orthogonal Boc protection
Deprotection sequence integrity; impurity profile under ICH Q3A thresholds
PROTAC Degrader Building Block
Boc-protected piperidine for E3 ligase ligand coupling
Deprotection efficiency; linker derivatization and target engagement assays
Kinase Inhibitor Fragment Library
Privileged oxindole-piperidine ATP-site scaffold
Kinase panel selectivity review; CNS MPO score profiling
QC Reference Standard for Impurity Profiling
High-purity characterized batch (>98%)
HPLC method suitability; predicted bp/density for monograph context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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